molecular formula C10H15BrClN B3176404 [(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 99177-33-0

[(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B3176404
CAS No.: 99177-33-0
M. Wt: 264.59 g/mol
InChI Key: BPEZEEDHNUPEOR-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14BrN·HCl. It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a bromophenyl group attached to a propan-2-ylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (4-Bromophenyl)methylamine hydrochloride follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(4-Bromophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    (4-Chlorophenyl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl)methylamine hydrochloride: Contains a fluorine atom in place of bromine.

    (4-Methylphenyl)methylamine hydrochloride: Features a methyl group instead of bromine.

The uniqueness of (4-Bromophenyl)methylamine hydrochloride lies in the specific properties imparted by the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEZEEDHNUPEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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